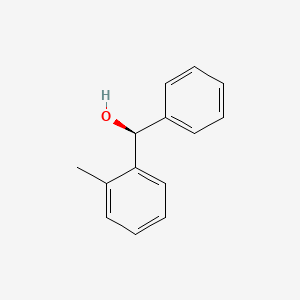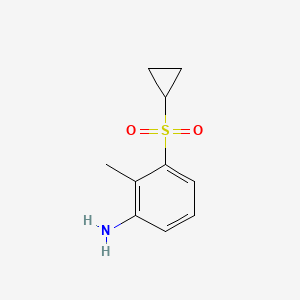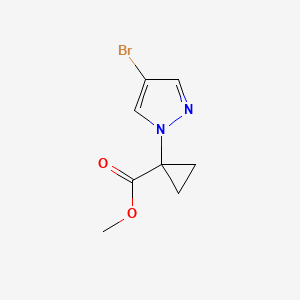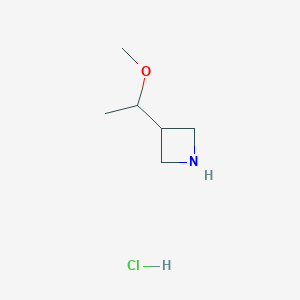
(S)-2-Methyl alpha-phenyl benzylalcohol, ee 99%
Übersicht
Beschreibung
(S)-2-Methyl alpha-phenyl benzylalcohol, ee 99%, is an optically active compound with a wide range of applications in the chemical and pharmaceutical industries. It is used as an intermediate for the synthesis of various active pharmaceutical ingredients (API) and as a chiral building block for the synthesis of chiral compounds. As a chiral compound, (S)-2-Methyl alpha-phenyl benzylalcohol, ee 99%, is of particular interest due to its ability to interact with a variety of biological systems, including enzymes, receptors, and transporters.
Wirkmechanismus
(S)-2-Methyl alpha-phenyl benzylalcohol, ee 99%, acts as a chiral ligand, binding to specific proteins and enzymes in the body. It has been found to interact with a variety of biological systems, including enzymes, receptors, and transporters. By binding to these proteins, it can modulate their activity and affect the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
(S)-2-Methyl alpha-phenyl benzylalcohol, ee 99%, has been found to have a variety of biochemical and physiological effects. It has been found to affect the activity of enzymes, receptors, and transporters, as well as to affect the expression of genes and proteins. It has also been found to have anti-inflammatory, analgesic, and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (S)-2-Methyl alpha-phenyl benzylalcohol, ee 99%, in laboratory experiments has several advantages. It is a highly pure compound, with a high enantiomeric excess (ee) of the desired product. It is also relatively inexpensive and easy to synthesize. The main limitation of using (S)-2-Methyl alpha-phenyl benzylalcohol, ee 99%, in laboratory experiments is that it is not always possible to achieve the desired enantiomeric excess (ee) of the desired product.
Zukünftige Richtungen
The potential applications of (S)-2-Methyl alpha-phenyl benzylalcohol, ee 99%, are still being explored. Future research could focus on the development of new synthesis methods for the production of the compound with improved enantiomeric excess (ee). Additionally, research could focus on the development of new methods for the study of the biochemical and physiological effects of the compound, as well as on the development of new therapeutic applications.
Synthesemethoden
(S)-2-Methyl alpha-phenyl benzylalcohol, ee 99%, can be synthesized from (S)-2-methyl-2-phenylpropionic acid. The reaction involves the use of a Grignard reagent, such as methylmagnesium bromide, to form the ester, which is then hydrolyzed to the alcohol. The stereoselectivity of the reaction can be maximized by using a chiral catalyst, such as a chiral amine, to achieve a high enantiomeric excess (ee) of the desired product.
Wissenschaftliche Forschungsanwendungen
(S)-2-Methyl alpha-phenyl benzylalcohol, ee 99%, has a variety of applications in scientific research. It is used to study the binding affinity of drugs to their target proteins, as well as to study the structure-activity relationships of drugs. It is also used to study the interactions between proteins and other molecules, such as ligands, and to investigate the mechanism of action of drugs.
Eigenschaften
IUPAC Name |
(S)-(2-methylphenyl)-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14-15H,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHXXJOHFRHBFB-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164852 | |
| Record name | 2-Methylbenzhydrol, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzhydrol, (+)- | |
CAS RN |
1517-59-5 | |
| Record name | 2-Methylbenzhydrol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylbenzhydrol, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLBENZHYDROL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5DI843T9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol](/img/structure/B6298790.png)
![5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid, 95%](/img/structure/B6298793.png)

![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate](/img/structure/B6298797.png)

![4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B6298829.png)
![(2-Oxospiro[3.3]heptan-6-yl) acetate](/img/structure/B6298836.png)




![(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride, 95%](/img/structure/B6298858.png)
![Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride, 95%](/img/structure/B6298859.png)